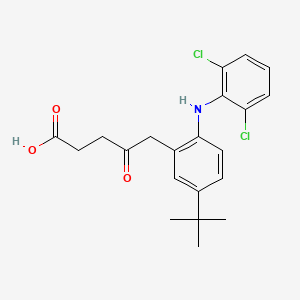
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid is a complex organic compound that features a tert-butyl group, a dichlorophenyl group, and a pentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of a dichlorophenylamine with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the pentanoic acid moiety: This can be accomplished through the oxidation of a suitable precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)benzoic acid
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or active ingredient in different contexts.
Propiedades
Fórmula molecular |
C21H23Cl2NO3 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
5-[5-tert-butyl-2-(2,6-dichloroanilino)phenyl]-4-oxopentanoic acid |
InChI |
InChI=1S/C21H23Cl2NO3/c1-21(2,3)14-7-9-18(24-20-16(22)5-4-6-17(20)23)13(11-14)12-15(25)8-10-19(26)27/h4-7,9,11,24H,8,10,12H2,1-3H3,(H,26,27) |
Clave InChI |
ZXBDZLISRUNPGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)Cl)CC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















